Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
Description
Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at the N1 position and a methyl ester at the C3 position. Its molecular formula is C₁₁H₉BrN₃O₃, with a molar mass of 326.12 g/mol. The 4-bromophenyl substituent introduces electron-withdrawing effects, while the methyl ester group enhances solubility in organic solvents. This compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions involving α-bromoketones and triazole precursors .
Properties
Molecular Formula |
C10H8BrN3O3 |
|---|---|
Molecular Weight |
298.09 g/mol |
IUPAC Name |
methyl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H8BrN3O3/c1-17-9(15)8-12-10(16)14(13-8)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,13,16) |
InChI Key |
WGXIRLXKVLVSCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials
4-Bromophenylhydrazine or 4-bromophenylhydrazide: Provides the 4-bromophenyl substituent on the triazole ring.
Methyl 1,2,4-triazole-3-carboxylate or its precursors: The methyl ester group at the 3-position of the triazole ring.
Synthetic Route Outline
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Esterification | 5-Amino-1,2,4-triazole-3-carboxylic acid + Methanol + Acid catalyst | Formation of methyl 1,2,4-triazole-3-carboxylate ester |
| 2 | N-Arylation or Condensation | Methyl 1,2,4-triazole-3-carboxylate + 4-bromophenylhydrazine | Formation of N-substituted hydrazide intermediate |
| 3 | Cyclization | Heating under reflux with dehydrating agent or base (e.g., sodium hydroxide) | Ring closure to form the 2,5-dihydro-5-oxo-1,2,4-triazole ring |
| 4 | Purification | Recrystallization or chromatography | Isolation of pure methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate |
Reaction Conditions and Yields
Esterification typically proceeds under acidic conditions (e.g., sulfuric acid catalyst) with reflux in methanol, yielding methyl esters in high purity and yields.
Cyclization reactions of hydrazide intermediates to triazole rings are often performed in ethanol or other polar solvents with bases like sodium hydroxide or potassium hydroxide, achieving yields ranging from 50% to 90% depending on conditions and substituents.
The presence of the 4-bromophenyl group may require careful control of temperature and reaction time to avoid side reactions such as debromination or polymerization.
The compound’s melting point is typically in the range of 196-199 °C, consistent with related methyl 1,2,4-triazole carboxylates.
Spectroscopic analysis (NMR, IR, MS) confirms the presence of the triazole ring, ester functionality, and bromophenyl substituent.
Crystallographic studies have been reported for related methyl 1,2,4-triazole-3-carboxylates, confirming the planar triazole ring and ester orientation.
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification + Cyclization | 5-Amino-1,2,4-triazole-3-carboxylic acid, 4-bromophenylhydrazine | Methanol, acid catalyst, base (NaOH) | Reflux in methanol (esterification), reflux in ethanol/base (cyclization) | 60-85 | Common, reliable method |
| Hydrazide Route | 4-Bromophenylhydrazide, methyl ester precursors | Hydrazine hydrate, dehydrating agents | Heating under reflux, basic media | 50-80 | Requires careful control to avoid side products |
| Thiosemicarbazide Cyclization (analogous) | Thiosemicarbazides with aryl substituents | Basic media, ethanol | Reflux | 52-88 | Used for related triazolethiones, informs oxo-triazole synthesis |
The preparation of this compound is primarily achieved through esterification of the corresponding triazole carboxylic acid followed by cyclization with 4-bromophenylhydrazine or hydrazide derivatives under basic or dehydrative conditions. The synthetic methods are well-established in heterocyclic chemistry, with yields typically ranging from moderate to high. Analytical data support the successful formation of the target compound, and the methodologies are adaptable for scale-up and further functionalization.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted triazole derivatives.
Oxidation: Oxidized triazole compounds.
Reduction: Reduced triazole derivatives.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has the following chemical characteristics:
- Molecular Formula : C10H8BrN3O3
- Molecular Weight : 288.09 g/mol
- CAS Number : [insert CAS number]
The structure features a triazole ring which is known for its diverse biological activities including antibacterial, antifungal, and anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. This compound has been investigated for its ability to inhibit specific cancer cell lines. For instance:
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell proliferation. Research indicates that similar triazole compounds can target polo-like kinase 1 (Plk1), a protein implicated in various cancers .
Antibacterial and Antifungal Properties
Triazole derivatives are recognized for their antimicrobial properties. This compound has demonstrated effectiveness against several bacterial strains and fungi:
- Bacterial Inhibition : Studies show that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Fungal Activity : It has also been noted for antifungal activity against common pathogens such as Candida species.
Pesticide Development
The unique structure of this compound makes it a candidate for developing new pesticides. Its efficacy against plant pathogens can be beneficial in crop protection:
- Fungicide Potential : The compound's antifungal properties suggest it could be formulated into fungicides to protect crops from fungal infections.
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazole-3-carboxylates, which exhibit structural variations in aryl substituents and ester groups. Key analogues include:
Physicochemical Properties
- Lipophilicity : The isopropyl ester analogue exhibits higher logP values than the methyl ester due to its branched alkyl chain, impacting bioavailability .
- Acidity : Ethyl and methyl esters show similar pKa values (~5.2–5.5), attributed to the electron-withdrawing triazole core. Chlorophenyl substituents further lower pKa compared to bromophenyl groups .
- Thermal Stability : Benzyl derivatives demonstrate superior thermal stability (decomposition >250°C) compared to methyl or ethyl esters, which degrade near 200°C .
Spectroscopic Data
- IR Spectroscopy : All triazole-3-carboxylates exhibit characteristic C=O stretches near 1700–1750 cm⁻¹ and C-Br stretches at ~550 cm⁻¹ (for bromophenyl derivatives) .
- NMR : The methyl ester’s ¹H-NMR typically shows a singlet at δ ~3.9 ppm for the -OCH₃ group, while aryl protons resonate between δ 7.2–8.1 ppm .
Biological Activity
Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Chemical Formula : C10H8BrN3O3
- Molecular Weight : 0 (exact value not provided)
- CAS Number : Not specified in the search results.
The compound features a triazole ring, which is known for its biological significance and versatility in drug design.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to this compound can have MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Cytotoxicity and Anticancer Potential
The compound's potential as an anticancer agent has been explored in various studies:
- Cytotoxic Effects : In vitro studies have demonstrated that related compounds exhibit cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values less than 10 μM against different cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Bromine | Enhances antimicrobial activity due to electron-withdrawing effects. |
| Triazole Ring | Essential for biological activity; contributes to binding interactions with biological targets. |
| Carboxylate Group | Increases solubility and bioavailability. |
Case Study 1: Antimicrobial Evaluation
A study focused on the antimicrobial evaluation of triazole derivatives found that compounds with a bromophenyl substituent exhibited enhanced activity against Gram-positive bacteria. The study highlighted the importance of the bromine atom in increasing the lipophilicity and membrane permeability of the compound .
Case Study 2: Anticancer Activity
In another investigation, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that modifications at the phenyl ring significantly impacted cytotoxicity, with some derivatives showing promising results with IC50 values below 5 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
